N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide
Overview
Description
N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16337692 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoline Derivatives in Cancer Drug Discovery
Quinoline derivatives, owing to their structural complexity and synthetic versatility, have been extensively studied for their anticancer properties. Quinoline-based compounds exhibit a broad spectrum of biological activities, including acting as effective inhibitors of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. These compounds are synthesized as analogs derived from quinoline ring systems, showcasing selective and specific activity against various cancer drug targets. The extensive exploration into quinoline compounds underscores their potential in cancer drug development and refinement (Solomon & Lee, 2011).
Quinoline-based Chemosensors
Quinoline derivatives have also been developed as chemosensors for the detection of metal ions, such as Zn2+. These sensors demonstrate remarkable sensitivity and selectivity, with applications ranging from monitoring Zn2+ concentrations in living cells to environmental samples. The design of quinoline-based chemosensors leverages the fluorogenic properties of the quinoline moiety, enabling the development of practical systems for biological and environmental monitoring (Park et al., 2015).
Quinoline in Photodynamic Therapy
Quinoline derivatives have found applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of quinoline complexes, especially those involving iron(III), highlight their potential in generating reactive oxygen species under light irradiation. These complexes exhibit high anti-proliferation efficiency against cancer cells, including human breast cancer cells, under light exposure, suggesting their utility in developing PDT agents (Zhu et al., 2019).
Quinoline and Neuroprotection
Quinoline derivatives have been explored for neuroprotective effects, particularly in cerebral ischemia. Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) are potent and selective inhibitors of the quisqualate subtype of glutamate receptors, offering protection against global ischemia. Such studies indicate the potential of quinoline derivatives in developing treatments for neurodegenerative diseases (Sheardown et al., 1990).
Properties
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)20(25)23(12-15-6-5-9-21-11-15)13-17-10-16-7-3-4-8-18(16)22-19(17)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUURCVYMXURJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CN=CC=C1)CC2=CC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.